molecular formula C11H14ClNO2S B2528479 (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2490323-07-2

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

Cat. No. B2528479
M. Wt: 259.75
InChI Key: OIPXIOFEKAPCTH-ACMTZBLWSA-N
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Description

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2S and its molecular weight is 259.75. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Compounds related to "(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide; hydrochloride" have been synthesized for their valuable pharmacological properties, including acting as aromatase inhibitors, which can be used for the treatment of hormone-dependent diseases such as mammary carcinoma (Bidoit & Objois, 2008).
  • The compound has been involved in the synthesis of surfactants from heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety with applications in dyes, drugs, cosmetics, and other industries due to its low toxicity and high biodegradability (Amine, Mahmoud, Badr, & Gouda, 2012).

Synthetic Organic Chemistry

  • It has been used in asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions, showcasing its versatility in synthetic strategies (Waldmann & Braun, 1991).
  • Flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes has been demonstrated with the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts, indicating its application in creating compounds with potential biological activity (Jirásek et al., 2017).

Building Blocks in Medicinal Chemistry

  • Bridged bicyclic thiomorpholines, including analogs of "(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide; hydrochloride," have been identified as potentially useful building blocks in medicinal chemistry, with some entering human clinical trials. These compounds have shown interesting biological profiles, further underscoring their significance in drug discovery and development (Walker & Rogier, 2013).

Novel Synthesis Approaches

  • A three-component reaction has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting a novel and eco-friendly method for creating derivatives of the core compound. This synthesis process emphasizes the importance of "(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide; hydrochloride" in generating new compounds with potentially useful properties (Ghorbani et al., 2016).

properties

IUPAC Name

(1S,5R)-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-15(14)8-11(7-12-6-10(11)15)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXIOFEKAPCTH-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride

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